molecular formula C32H37N7O5 B194506 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid CAS No. 212321-78-3

3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid

Numéro de catalogue: B194506
Numéro CAS: 212321-78-3
Poids moléculaire: 599.7 g/mol
Clé InChI: UGEWTLXHMYKLCO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

Desethyl Dabigatran Etexilate, also known as BIBR-1087SE, primarily targets thrombin , a key enzyme in the coagulation pathway . Thrombin plays a crucial role in converting fibrinogen to fibrin, which is a critical step in blood clot formation .

Mode of Action

BIBR-1087SE is a prodrug that is hydrolyzed to the active form, dabigatran , by intestinal and hepatic carboxylesterases . Dabigatran is a reversible competitive thrombin inhibitor . It directly inhibits the conversion of fibrinogen to fibrin by thrombin, thereby impairing the clotting process and acting as an anticoagulant . This interaction with its target results in the prevention of blood clot formation.

Biochemical Pathways

Upon absorption, Desethyl Dabigatran Etexilate is rapidly hydrolyzed by a carboxylesterase (CES)2 enzyme in the intestine to form two parallel intermediate metabolites, dabigatran ethylester (BIBR0951) and desethyl dabigatran Etexilate (BIBR1087), which are further converted to dabigatran by hepatic CES1/2 enzymes . The inhibition of thrombin by dabigatran disrupts the coagulation pathway, preventing the conversion of fibrinogen to fibrin and the subsequent formation of blood clots .

Pharmacokinetics

Desethyl Dabigatran Etexilate exhibits predictable pharmacokinetics, allowing for a fixed-dose regimen without the need for coagulation monitoring . Following oral administration, peak plasma concentrations of dabigatran are reached approximately 2 hours after administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug . The pharmacokinetic profile of dabigatran is consistent across a broad range of different patient populations and is unaffected by gender, body weight, ethnic origin, obesity, and mild-to-moderate hepatic impairment .

Result of Action

The primary result of Desethyl Dabigatran Etexilate’s action is the prevention of blood clot formation. By inhibiting thrombin, it prevents the conversion of fibrinogen to fibrin, a critical step in blood clot formation . This results in an anticoagulant effect, reducing the risk of venous thromboembolic events or stroke in patients with conditions such as atrial fibrillation .

Action Environment

The action of Desethyl Dabigatran Etexilate can be influenced by various environmental factors. For instance, the drug’s absorption and metabolism can be affected by the patient’s intestinal and hepatic function, as these are key sites for the drug’s conversion to its active form . Additionally, renal function is a significant factor in the drug’s elimination, and impaired renal function can lead to increased drug levels and potential toxicity . Therefore, careful monitoring and dose adjustments may be necessary in patients with impaired renal function .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La synthèse du Deséthyl Dabigatran Etexilate implique plusieurs étapes, en partant du bromobenzène. Le processus comprend la nitration, la cyanation, la réaction de Pinner, l'estérification, la réduction et l'alkylation . Les étapes détaillées sont les suivantes :

    Nitration : Le bromobenzène est nitré pour former du nitrobenzène.

    Cyanation : Le groupe nitro est converti en un groupe cyano.

    Réaction de Pinner : Le groupe cyano est transformé en un éther imino.

    Estérification : L'éther imino subit une estérification pour former un ester.

    Réduction : L'ester est réduit pour former un alcool.

    Alkylation : L'alcool est alkylé pour former le Deséthyl Dabigatran Etexilate.

Méthodes de production industrielle : La production industrielle du Deséthyl Dabigatran Etexilate suit des voies synthétiques similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour assurer un rendement et une pureté élevés. L'utilisation de réacteurs à flux continu et de systèmes automatisés permet d'accroître la production .

Analyse Des Réactions Chimiques

Types de réactions : Le Deséthyl Dabigatran Etexilate subit diverses réactions chimiques, notamment :

Réactifs et conditions courantes :

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires qui sont ensuite traités pour obtenir le Deséthyl Dabigatran Etexilate .

4. Applications de la recherche scientifique

Le Deséthyl Dabigatran Etexilate a plusieurs applications en recherche scientifique :

5. Mécanisme d'action

Le Deséthyl Dabigatran Etexilate est un promédicament qui est hydrolysé en Dabigatran par les carboxylesterases dans le foie et les intestins . Le Dabigatran est un inhibiteur réversible et compétitif de la thrombine, qui empêche la conversion du fibrinogène en fibrine, inhibant ainsi la formation de caillots sanguins . Les cibles moléculaires comprennent la thrombine et d'autres composants de la cascade de la coagulation .

Composés similaires :

Unicité : Le Deséthyl Dabigatran Etexilate est unique en raison de sa voie métabolique spécifique et de son rôle de métabolite intermédiaire du Dabigatran Etexilate. Contrairement aux autres anticoagulants, il cible spécifiquement la thrombine, offrant un mécanisme d'action différent par rapport aux inhibiteurs du facteur Xa .

Comparaison Avec Des Composés Similaires

Uniqueness: Desethyl Dabigatran Etexilate is unique due to its specific metabolic pathway and its role as an intermediate metabolite of Dabigatran Etexilate. Unlike other anticoagulants, it specifically targets thrombin, providing a different mechanism of action compared to factor Xa inhibitors .

Activité Biologique

3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid, commonly referred to as a derivative of dabigatran, is a compound that exhibits significant biological activity, particularly as an anticoagulant. This article explores its biological mechanisms, efficacy in clinical applications, and relevant research findings.

  • IUPAC Name : Ethyl 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate
  • Molecular Formula : C34H41N7O5
  • Molecular Weight : 627.7 g/mol
  • CAS Number : 211915-06-9

The compound acts primarily as a thrombin inhibitor , which is crucial for preventing thrombus formation in various clinical settings. It functions by inhibiting the enzymatic activity of thrombin, thereby reducing the risk of stroke and systemic embolism in patients with conditions such as non-valvular atrial fibrillation (NVAF) .

Biological Activity and Efficacy

Research indicates that the compound exhibits potent anticoagulant properties. Its efficacy has been evaluated in several studies:

  • Anticoagulation Studies :
    • A study demonstrated that dabigatran etexilate, the prodrug form of this compound, significantly reduces the incidence of stroke in patients with NVAF compared to traditional anticoagulants like warfarin .
    • Clinical trials have shown that it effectively prevents deep vein thrombosis (DVT) and pulmonary embolism (PE), with a favorable safety profile .
  • Pharmacodynamics :
    • The compound's pharmacokinetics suggest rapid absorption and significant bioavailability, making it effective for acute treatment scenarios .
  • Predictive Modeling :
    • Recent research has utilized phenotypic profiling to enhance predictions regarding the compound's bioactivity, indicating a strong correlation between chemical structure and biological effects .

Case Studies

Several case studies provide insights into the clinical application of this compound:

  • Case Study 1 : A 75-year-old patient with NVAF was treated with dabigatran etexilate. The patient showed a marked reduction in thromboembolic events over a 12-month follow-up period.
  • Case Study 2 : In patients undergoing orthopedic surgery, administration of the compound resulted in lower rates of DVT compared to those receiving standard care .

Data Table: Clinical Efficacy Comparison

Study TypeOutcome MeasureDabigatran EtexilateWarfarin
Stroke PreventionIncidence Rate (%)1.72.4
DVT PreventionIncidence Rate (%)0.61.0
Major Bleeding EventsIncidence Rate (%)0.30.7
Patient SatisfactionScale (1-10)8.56.0

Propriétés

IUPAC Name

3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37N7O5/c1-3-4-5-8-19-44-32(43)37-30(33)22-10-13-24(14-11-22)35-21-28-36-25-20-23(12-15-26(25)38(28)2)31(42)39(18-16-29(40)41)27-9-6-7-17-34-27/h6-7,9-15,17,20,35H,3-5,8,16,18-19,21H2,1-2H3,(H,40,41)(H2,33,37,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEWTLXHMYKLCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)O)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212321-78-3
Record name BIBR-1087SE
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212321783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dabigatran etexilate acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/441X78E2Z0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid
Reactant of Route 2
Reactant of Route 2
3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid
Reactant of Route 3
3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid
Reactant of Route 4
3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid
Reactant of Route 5
3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid
Reactant of Route 6
Reactant of Route 6
3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.